(5E)-5-{[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione
Overview
Description
(5E)-5-{[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromophenyl group, a dimethylpyrrole moiety, and an imidazolidine-2,4-dione core. Its distinct chemical properties make it an interesting subject for study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the synthesis of the pyrrole ring by reacting 2-bromobenzaldehyde with acetone and ammonium acetate under acidic conditions.
Introduction of the Dimethyl Groups: The next step is the alkylation of the pyrrole ring using methyl iodide in the presence of a strong base like potassium carbonate.
Formation of the Imidazolidine-2,4-dione Core: This step involves the reaction of the dimethylpyrrole derivative with phenylisocyanate to form the imidazolidine-2,4-dione core.
Final Coupling Reaction: The final step is the coupling of the imidazolidine-2,4-dione core with the bromophenyl group through a condensation reaction using a suitable catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced forms of the compound with hydrogenated bonds.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and protein binding. Its bromophenyl group can facilitate the tracking of the compound in biological systems.
Medicine
In medicinal chemistry, the compound has potential applications as a lead compound for drug development. Its structure can be modified to enhance its pharmacological properties and target specific diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-5-{[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can facilitate binding to specific sites, while the imidazolidine-2,4-dione core can interact with active sites of enzymes. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione
- (5E)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione
- (5E)-5-{[1-(2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione
Uniqueness
The uniqueness of (5E)-5-{[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione lies in its bromophenyl group, which imparts distinct chemical properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in unique interactions, such as halogen bonding, which can influence the compound’s reactivity and binding affinity.
Properties
IUPAC Name |
(5E)-5-[[1-(2-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-3-phenylimidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O2/c1-14-12-16(15(2)25(14)20-11-7-6-10-18(20)23)13-19-21(27)26(22(28)24-19)17-8-4-3-5-9-17/h3-13H,1-2H3,(H,24,28)/b19-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOFJPKCRVKJBL-CPNJWEJPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2Br)C)C=C3C(=O)N(C(=O)N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2Br)C)/C=C/3\C(=O)N(C(=O)N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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